Cas no 113724-48-4 ((1R)-1-(2-Methoxyphenyl)ethan-1-ol)

(1R)-1-(2-Methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a methoxy-substituted phenyl group at the benzylic position. This compound is of interest in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical purity and functional group versatility. The (R)-enantiomer exhibits distinct reactivity in chiral transformations, making it valuable for producing enantioselective catalysts or bioactive molecules. Its methoxy group enhances solubility in organic solvents while maintaining stability under standard conditions. The product is typically characterized by high optical purity (>98% ee), ensuring reproducibility in synthetic applications. Careful handling is recommended due to potential sensitivity to oxidation. Storage under inert atmosphere at low temperatures is advised for long-term stability.
(1R)-1-(2-Methoxyphenyl)ethan-1-ol structure
113724-48-4 structure
Product Name:(1R)-1-(2-Methoxyphenyl)ethan-1-ol
CAS No:113724-48-4
MF:C9H12O2
MW:152.190382957458
CID:1023555
PubChem ID:643317
Update Time:2025-11-02

(1R)-1-(2-Methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2-Methoxyphenyl)ethanol
    • (1R)-1-(2-methoxyphenyl)ethanol
    • (+)-2-Methoxy-alpha-methylbenzyl alcohol
    • (+)-1-(2-Methoxyphenyl)ethanol
    • (R)-2-Methoxy-alpha-methylbenzenemethanol
    • (alphaR)-2-Methoxy-alpha-methylbenzenemethanol
    • DTXSID80349146
    • AKOS010367591
    • CS-0216630
    • SCHEMBL4609960
    • G56812
    • (1R)-1-(2-methoxyphenyl)ethan-1-ol
    • DB-327921
    • 113724-48-4
    • EN300-53075
    • DHHGVIOVURMJEA-SSDOTTSWSA-N
    • J-003013
    • Benzenemethanol, 2-methoxy-alpha-methyl-, (alphaR)-
    • Z360055200
    • (1R)-1-(2-Methoxyphenyl)ethan-1-ol
    • Inchi: 1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1
    • InChI Key: DHHGVIOVURMJEA-SSDOTTSWSA-N
    • SMILES: O[C@H](C)C1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 152.083729621g/mol
  • Monoisotopic Mass: 152.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.053
  • Boiling Point: 236 ºC
  • Flash Point: 111 ºC

(1R)-1-(2-Methoxyphenyl)ethan-1-ol Pricemore >>

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Additional information on (1R)-1-(2-Methoxyphenyl)ethan-1-ol

Comprehensive Guide to (1R)-1-(2-Methoxyphenyl)ethan-1-ol (CAS No. 113724-48-4): Properties, Applications, and Market Insights

(1R)-1-(2-Methoxyphenyl)ethan-1-ol (CAS No. 113724-48-4) is a chiral aromatic alcohol with significant importance in pharmaceutical and fine chemical industries. This optically active compound, featuring a methoxy-substituted phenyl group, serves as a key intermediate in the synthesis of various bioactive molecules. The (1R)-enantiomer exhibits distinct stereochemical properties that make it particularly valuable for asymmetric synthesis and drug development.

The growing demand for chiral building blocks in pharmaceutical research has positioned (1R)-1-(2-Methoxyphenyl)ethan-1-ol as a compound of increasing interest. Recent studies highlight its utility in creating central nervous system (CNS) active compounds and selective enzyme inhibitors. Researchers frequently search for information about its optical purity determination methods, enantioselective synthesis routes, and scalable production processes - topics that reflect current industry priorities.

From a chemical perspective, (1R)-1-(2-Methoxyphenyl)ethan-1-ol demonstrates typical alcohol reactivity while maintaining excellent stereochemical stability. The methoxy group at the ortho position influences both its physical properties and chemical behavior, offering unique opportunities for further functionalization. Analytical techniques like chiral HPLC and polarimetry are commonly employed to characterize this compound, with many researchers seeking optimized analytical methods for quality control.

The pharmaceutical applications of CAS 113724-48-4 are particularly noteworthy. As the industry moves toward more targeted therapies and personalized medicine, chiral intermediates like this compound gain prominence. Current research explores its use in developing dopamine receptor modulators and serotonergic compounds, addressing the growing need for neurological and psychiatric treatments. These applications align with trending healthcare topics such as mental health therapeutics and neurodegenerative disease research.

In synthetic chemistry, (1R)-1-(2-Methoxyphenyl)ethan-1-ol serves as a versatile precursor for various transformations. The compound's stereocenter allows for diastereoselective reactions, making it valuable for constructing complex molecular architectures. Recent publications discuss its use in asymmetric hydrogenation and kinetic resolution processes, with particular attention to green chemistry approaches that minimize environmental impact - a hot topic in modern chemical research.

The market dynamics for 113724-48-4 reflect broader trends in fine chemicals. With increasing emphasis on sustainable sourcing and cost-effective production, manufacturers are developing improved synthetic routes. Current industry searches focus on bulk availability, regulatory compliance, and technical specifications, indicating the compound's transition from research-scale to commercial applications. The growing generic pharmaceuticals market particularly drives demand for such specialized intermediates.

Quality control remains paramount when working with (1R)-1-(2-Methoxyphenyl)ethan-1-ol. Analytical challenges include maintaining enantiomeric excess during storage and handling, with many users searching for optimal storage conditions and stabilization methods. Recent advancements in chiral separation technologies have improved the commercial availability of high-purity material, supporting more rigorous pharmaceutical applications.

From a regulatory standpoint, CAS 113724-48-4 presents no significant handling concerns when proper laboratory practices are followed. However, researchers consistently search for updated safety data and handling guidelines, reflecting the chemical industry's heightened focus on workplace safety. The compound's stability profile and compatibility with common reagents make it relatively straightforward to work with in controlled environments.

Future prospects for (1R)-1-(2-Methoxyphenyl)ethan-1-ol appear promising as chiral chemistry continues to advance. Emerging applications in catalysis and materials science may expand its utility beyond traditional pharmaceutical uses. The compound's structural features make it potentially valuable for developing chiral ligands and functional materials, areas receiving increasing research attention. These developments align with current scientific trends toward multifunctional compounds and molecular design.

For researchers and industry professionals, understanding the full potential of 113724-48-4 requires staying current with the latest literature. Frequent search queries include recent patents involving this compound, alternative synthesis methods, and novel applications - all reflecting the dynamic nature of chiral chemistry research. As synthetic methodologies evolve and analytical techniques improve, the significance of this versatile chiral building block will likely continue to grow.

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